zinc;3-methylbut-1-ene

Description

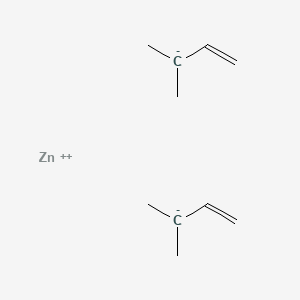

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66094-28-8 |

|---|---|

Molecular Formula |

C10H18Zn |

Molecular Weight |

203.6 g/mol |

IUPAC Name |

zinc;3-methylbut-1-ene |

InChI |

InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |

InChI Key |

RHWVNFXGVDIUHS-UHFFFAOYSA-N |

Canonical SMILES |

C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Allylic Organozinc Reagents Derived from 3 Methylbut 1 Ene and Its Structural Isomers

Direct Oxidative Insertion of Activated Zinc into Allylic Halides and Related Substrates

The direct reaction of metallic zinc with an organic halide is one of the most fundamental methods for generating organozinc reagents. For less reactive halides, and to ensure high yields and reaction rates, highly activated forms of zinc are often employed.

Utilization of Rieke Zinc and Other Highly Reactive Zinc Forms for Direct Insertion

Standard zinc metal is often unreactive due to a passivating layer on its surface. google.com To overcome this, highly reactive forms of zinc, such as Rieke zinc, are utilized. riekemetals.comsci-hub.se Rieke zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium. wikipedia.orgnih.govresearchgate.net This process generates a finely divided, highly active zinc powder with a large surface area, which readily undergoes oxidative addition to a variety of organic halides, including allylic chlorides and bromides. riekemetals.comsci-hub.se

The use of Rieke zinc allows for the synthesis of organozinc reagents under mild conditions and tolerates a wide array of functional groups such as esters, nitriles, and even other halides on the organic substrate. riekemetals.com For instance, the reaction of prenyl bromide (1-bromo-3-methyl-2-butene) with Rieke zinc produces the corresponding prenylzinc bromide with high efficiency. researchgate.net This method has proven effective for the direct formation of functionalized organozinc reagents that can then participate in various coupling reactions. riekemetals.com

Table 1: Comparison of Zinc Activation Methods for Oxidative Insertion

| Activation Method | Precursor | Reducing Agent | Key Features |

|---|---|---|---|

| Rieke Zinc | ZnCl₂ | Lithium, Sodium, or Potassium | High reactivity, large surface area, tolerates various functional groups. riekemetals.comwikipedia.orgnih.gov |

| Zinc-Copper Couple | Zinc Dust | Copper(I) or Copper(II) salts | Used in early organozinc synthesis, effective for certain applications. wikipedia.org |

| Etching Agents | Zinc Dust | I₂, TMSCl, 1,2-dibromoethane | Removes passivating layer, suitable for reactive halides. google.com |

Influence of Solvent Systems (e.g., Tetrahydrofuran) and Coordinating Additives (e.g., Lithium Chloride) on Reaction Kinetics and Efficiency

The addition of lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents, particularly from less reactive organic halides. nih.govuni-muenchen.de Mechanistic studies have revealed that LiCl does not necessarily accelerate the initial oxidative addition at the zinc surface but rather aids in the solubilization of the organozinc intermediates from the metal surface. nih.govnih.gov This solubilization prevents the passivation of the zinc surface and allows the reaction to proceed to completion. The formation of a soluble "ate" complex, such as RZnX·LiCl, is believed to be responsible for this enhanced solubility and reactivity. nih.gov

In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) were historically required for the synthesis of organozinc reagents from unactivated zinc. nih.gov These solvents are thought to accelerate the oxidative addition step itself. nih.gov Therefore, the combination of THF as the primary solvent and LiCl as an additive provides a powerful and versatile system for the efficient generation of a wide range of allylic organozinc reagents. uni-muenchen.debeilstein-journals.org

Transmetallation Strategies for Generating Allylic Organozinc Species

Transmetallation, the exchange of an organic group from one metal to another, offers an alternative and often more controlled route to allylic organozinc reagents. This approach is particularly useful when the direct oxidative insertion method is not feasible or when specific stereochemical outcomes are desired.

Metal-Halogen Exchange from Organolithium or Grignard Reagents

A common transmetallation strategy involves the reaction of a pre-formed organolithium or Grignard reagent with a zinc halide salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). d-nb.inforesearchgate.net This metal-halogen exchange is a rapid and generally high-yielding process. For example, an allylic Grignard reagent, prepared from the corresponding allylic halide and magnesium metal, can be readily converted to the allylic zinc reagent upon treatment with ZnCl₂. nptel.ac.in

This method offers the advantage of starting from readily available and highly reactive organolithium or Grignard reagents. However, the functional group tolerance is limited by the reactivity of the initial organometallic precursor. d-nb.info Despite this, it remains a widely used method for preparing a variety of organozinc compounds for subsequent reactions like Negishi coupling. wikipedia.org

Boron-Zinc Exchange Reactions in Allylic Systems

The boron-zinc exchange is another powerful transmetallation method for the synthesis of allylic organozinc reagents. thieme-connect.deresearchgate.net This reaction typically involves the treatment of an allylboronate ester with a dialkylzinc, such as diethylzinc (B1219324) (Et₂Zn). acs.org The exchange process is driven by the formation of a more stable organozinc species.

This methodology has been successfully applied to the catalytic allylation of various electrophiles, including ketones and imines. thieme-connect.deresearchgate.net A key advantage of the boron-zinc exchange is the ability to generate the allylzinc species in situ in the presence of the electrophile. Furthermore, the use of chiral ligands in conjunction with the zinc reagent can lead to highly enantioselective additions. thieme-connect.de The reactivity of the allylboronate can be tuned, with some studies indicating that allylboronic acid 2,2-dimethyl-1,3-propanediol esters can be more reactive than the corresponding pinacol (B44631) esters. thieme-connect.de

Preparation via Allylic Phosphates and Mesylates under Zinc-Mediated Conditions

In addition to allylic halides, other allylic electrophiles such as phosphates and mesylates can serve as precursors for organozinc reagents. These substrates offer alternative leaving groups and can sometimes provide advantages in terms of reactivity and selectivity.

The insertion of zinc dust into allylic phosphates and sulfonates, often in a polar solvent and in the presence of a catalytic amount of lithium iodide (LiI), can generate the corresponding organozinc reagents in high yields. researchgate.netacs.org These in situ generated reagents can then be transmetallated to copper for subsequent reactions. researchgate.net

Furthermore, zinc-mediated reactions of allylic phosphates have been employed in cobalt-catalyzed allylation reactions of diarylzinc reagents. organic-chemistry.org In some cases, the reaction can proceed under Barbier-type conditions, where the organozinc reagent is generated in the presence of the electrophile. For example, the reaction of an allylic phosphate (B84403) with an aldehyde in the presence of zinc and a catalytic amount of LiI can lead directly to the corresponding homoallylic alcohol. uni-muenchen.de Similarly, zinc-mediated transformations of 1,3-dimesylates, which can be derived from 1,3-diols, have been used to synthesize cyclopropanes. nih.govacs.orgresearchgate.net

Table 2: Summary of Synthetic Routes to Allylic Organozinc Reagents

| Synthetic Method | Substrate | Reagents | Key Features |

|---|---|---|---|

| Direct Oxidative Insertion | Allylic Halides | Activated Zinc (e.g., Rieke Zinc) | High reactivity, mild conditions, good functional group tolerance. riekemetals.comsci-hub.se |

| Transmetallation (Metal-Halogen Exchange) | Allylic Organolithium/Grignard Reagents | Zinc Halides (e.g., ZnCl₂) | Utilizes pre-formed, reactive organometallics. d-nb.infonptel.ac.in |

| Transmetallation (Boron-Zinc Exchange) | Allylboronates | Dialkylzincs (e.g., Et₂Zn) | In situ generation, potential for catalytic and asymmetric reactions. thieme-connect.deacs.org |

| From Allylic Phosphates/Mesylates | Allylic Phosphates/Mesylates | Zinc Dust, LiI (cat.) | Alternative leaving groups, can be used in Barbier-type reactions. researchgate.netacs.orguni-muenchen.de |

Mechanistic Elucidation of Allylic Zinc Formation Pathways

The formation of allylic organozinc reagents via the direct reaction of zinc metal with allylic halides is understood to proceed through an oxidative addition mechanism. libretexts.org In this process, the metallic zinc(0) is oxidized to zinc(II) as it inserts into the carbon-halogen bond of the organic substrate.

The role of lithium chloride in this mechanism is multifaceted. It is speculated that LiCl helps to activate the zinc surface by disrupting the passivating layer of zinc oxide and facilitating the electron transfer process. organic-chemistry.org Furthermore, once the organozinc halide is formed, LiCl aids in its dissolution by forming a more soluble ate-complex (R-ZnX·LiCl). nih.govorganic-chemistry.org This rapid removal of the organozinc species from the metal surface prevents it from deactivating the zinc and facilitates a continuous reaction. organic-chemistry.org

Computational studies using density functional theory (DFT) have been employed to further rationalize the reaction pathways. nih.govuni-muenchen.de These calculations support the proposed mechanisms and help to explain the high regioselectivity observed in the subsequent reactions of these unsymmetrically substituted allylic zinc reagents. nih.govuni-muenchen.de For example, calculations on the reaction of prenylzinc bromide with [1.1.1]propellane have elucidated the energetic landscape, transition states, and the thermochemistry of the process, confirming the favorability of the observed reaction products. uni-muenchen.ded-nb.info

| Mechanistic Aspect | Evidence / Finding | Significance | Reference |

|---|---|---|---|

| Reaction Type | Oxidative Addition | The metal center's oxidation state increases by two (Zn(0) to Zn(II)). | libretexts.org |

| Intermediate Species | Radical intermediates are proposed. | Supported by kinetic studies and experiments with radical clocks. The mechanism is likely a radical-mediated selective reaction. | unl.edu |

| Rate-Determining Step | Single Electron Transfer (SET) from the zinc metal to the organic halide. | The initial electron transfer governs the overall reaction speed. | unl.edu |

| Role of LiCl | Activates zinc and solubilizes the organozinc product by forming an 'ate' complex. | Prevents Wurtz homocoupling, increases reaction rate and yield. | nih.govorganic-chemistry.orgnih.gov |

| Theoretical Support | Density Functional Theory (DFT) calculations have been performed. | Rationalizes observed regioselectivity and reaction energetics. | nih.govuni-muenchen.de |

Coordination Chemistry and Structural Elucidation of Zinc Allylic Compounds Incorporating 3 Methylbut 1 Ene Derived Moieties

Bonding Characteristics and Geometric Preferences in Organozinc Allyl Complexes

The bonding in organozinc compounds is largely dictated by electrostatic and steric interactions, as the filled 3d orbital of zinc prevents ligand field effects. In simple diorganozinc (R₂Zn) compounds, the zinc center is typically described as sp-hybridized, leading to a linear geometry with two-coordinate zinc. The bond between carbon and zinc is a polar covalent bond, polarized towards the carbon atom due to its higher electronegativity (2.5) compared to zinc (1.65).

When the organic substituent is an allylic group, such as the 3-methylbut-1-enyl moiety, the bonding possibilities become more complex. The allyl group can coordinate to the metal center in two primary modes:

η¹ (Sigma) Bonding: The ligand binds to the zinc atom through a single carbon atom, forming a standard two-center, two-electron (2c, 2e) σ-bond. In this mode, the 3-methylbut-1-enyl group behaves like a simple alkyl substituent.

η³ (Pi) Bonding: The ligand coordinates to the zinc atom through all three carbon atoms of the allylic π-system. This type of interaction is more common in transition metal complexes but has been observed for zinc. This mode involves the delocalized π-electrons of the allyl group, where coulombic interactions play a significant role.

The geometry of these complexes is a reflection of this bonding. A simple bis(3-methylbut-1-enyl)zinc compound in an η¹-bonding mode would be expected to adopt a linear C-Zn-C arrangement. However, interactions with pendent unsaturated groups can lead to deviations from linearity. For η³-allyl derivatives, the coordination geometry is more complex, often involving a tetrahedral arrangement if additional ligands are present. The coordination geometry is ultimately determined by a balance of steric and electronic factors.

| Feature | Description |

| Zinc Hybridization | Typically sp-hybridized in simple, two-coordinate R₂Zn compounds. |

| Coordination Geometry | Predominantly linear for two-coordinate diorganozinc complexes; can be trigonal or tetrahedral with additional ligands. |

| Zn-C Bond Type | Polar covalent, with significant carbanionic character on the carbon atom. |

| Allylic Bonding Modes | Can exist as η¹ (σ-allyl) or η³ (π-allyl) complexes. |

Solution-Phase Aggregation and Association Phenomena in Allylic Organozinc Halides and Diorganozinc Compounds

In solution, the structure of organozinc compounds can be more complex than in the solid state due to aggregation and association phenomena. While diorganozinc compounds like bis(3-methylbut-1-enyl)zinc have a relatively low affinity for aggregation, heteroleptic organozinc halides (RZnX), such as (3-methylbut-1-enyl)zinc chloride, readily form aggregates.

The enhanced Lewis acidity of the zinc atom in RZnX compounds, caused by the presence of an electronegative halide, promotes the formation of aggregates where the halide atom bridges multiple zinc centers. These phenomena are often described by the Schlenk equilibrium, which illustrates the redistribution of ligands in solution. For an allylic organozinc halide, this equilibrium involves the formation of the diorganozinc species and the zinc dihalide.

Schlenk Equilibrium: 2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium and the nature of the species in solution are heavily influenced by the solvent. Ethereal solvents like tetrahydrofuran (B95107) (THF) can coordinate to the zinc center, often breaking down larger aggregates. Furthermore, the preparation of organozinc halides via transmetalation from organolithium or Grignard reagents often results in the presence of lithium or magnesium salts (e.g., LiCl). These salts can form "ate" complexes (organozincates), such as RZnX₂⁻ or R₂ZnX⁻, which exhibit different solubility and reactivity profiles. Molecular weight determinations and various spectroscopic techniques are used to study these complex solution-phase behaviors.

| Species Type | Formula | Description |

| Diorganozinc | R₂Zn | Monomeric in solution, weak Lewis acid. |

| Organozinc Halide | RZnX | Prone to aggregation via halide bridges. |

| Schlenk Equilibrium Species | R₂Zn, ZnX₂ | Exist in equilibrium with RZnX in solution. |

| Organozincate Complex | [RZnX₂]⁻, [R₂ZnX]⁻ | Formed in the presence of halide salts (e.g., LiX), influencing reactivity. |

Single-Crystal X-ray Diffraction Studies of Relevant Organozinc Structures

While a specific crystal structure for a zinc complex of 3-methylbut-1-ene was not found in the surveyed literature, extensive crystallographic data exist for other organozinc compounds, including those with vinyl and other unsaturated ligands, which can be used to predict the likely structural features.

For example, the solid-state structure of divinylzinc (B3045688) complexes reveals an infinite polymeric architecture held together by zinc-π interactions, with Zn-C distances to the π-bonds ranging from 2.255(7) to 2.331(8) Å. In contrast, the typical Zn-C σ-bond length is approximately 1.98 to 2.01 Å. In complexes with chelating ligands like bipyridine (bipy), these polymeric structures are broken down into discrete, monomeric units with a more conventional tetrahedral coordination geometry around the zinc atom. Heteroleptic organozinc compounds often form dimeric or larger aggregate structures in the solid state, with bridging atoms like halides or oxygen. For instance, some organozinc β-thioketiminate complexes exist as dimers with bridging sulfur atoms, resulting in four-coordinate zinc centers.

Based on this, a hypothetical bis(3-methylbut-1-enyl)zinc crystal could exhibit a polymeric structure with bridging π-interactions, while a halide derivative like (3-methylbut-1-enyl)zinc chloride would likely form a halide-bridged dimer or polymer.

| Structural Parameter | Expected Value/Feature | Basis of Prediction |

| Zn-C (σ-bond) Distance | ~1.98 - 2.08 Å | From crystallographic data of various organozinc compounds. |

| Zn-C (π-interaction) Distance | ~2.25 - 2.33 Å | Based on the structure of divinylzinc complexes. |

| C-Zn-C Angle (Monomeric) | ~180° (linear, 2-coordinate) or ~109.5° (tetrahedral, 4-coordinate) | General principles of VSEPR and known structures. |

| Solid-State Structure (R₂Zn) | Potentially polymeric via π-interactions. | Analogy with divinylzinc. |

| Solid-State Structure (RZnX) | Dimeric or polymeric via halide bridges. | Common for heteroleptic organozinc compounds. |

Ligand Effects on the Stability and Reactivity of Zinc-Allylic Bonds

The stability and reactivity of the zinc-allylic bond are significantly influenced by the other ligands attached to the zinc center. The introduction of different ligands can alter the electronic properties and steric environment of the metal, thereby tuning its chemical behavior.

Diorganozinc compounds are weak Lewis acids but readily form stable donor-acceptor complexes with ligands such as amines, particularly chelating amines like N,N,N',N'-tetramethylethylenediamine (TMEDA). The formation of these complexes increases the coordination number of the zinc atom, typically from two to four, resulting in a more stable tetrahedral geometry. This coordination can also break down the aggregate structures common for heteroleptic organozinc compounds, leading to the formation of well-defined, often more reactive, monomeric species in solution.

The nature of an ancillary ligand X in a heteroleptic RZnX compound has a profound effect. Electronegative groups like halides or alkoxides increase the Lewis acidity of the zinc center compared to a diorganozinc compound. This enhanced acidity makes the zinc atom more susceptible to coordination by solvent molecules or other donor ligands.

Reactivity and Synthetic Utility of Zinc Reagents in Transformations Involving 3 Methylbut 1 Ene and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Allylic Organozinc Reagents

Transition metal catalysis significantly expands the scope of reactions for allylic organozinc reagents, enabling the formation of complex molecular architectures.

Negishi Coupling with 3-Methylbut-2-enylzinc Chloride and Related Species

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org 3-Methylbut-2-enylzinc chloride, a prenylzinc species, is a common reagent in these reactions. The reaction is prized for its functional group tolerance and its ability to form C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. wikipedia.orgnih.gov

The general mechanism for the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation from the organozinc reagent to the metal complex, and reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edulibretexts.org

Table 1: Examples of Negishi Coupling Reactions

| Organozinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methylbut-2-enylzinc chloride | Aryl Bromide | Pd(PPh₃)₄ | Aryl-prenyl compound | Good | |

| Secondary Alkylzinc Halide | Aryl Bromide | PdCl₂(dppf) | Branched Alkyl-Aryl | 79 | pitt.edu |

| Alkylzinc Bromide | Vinyl Phosphate (B84403) | Pd(0) | 1,1-Disubstituted alkene | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

Research has shown that the choice of ligand and catalyst is crucial for achieving high yields and selectivity. For instance, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. pitt.edu The reaction conditions, such as solvent and temperature, also play a significant role in the outcome of the coupling.

Copper(I)-Promoted Reactions Involving Allylic Zinc Reagents

Copper(I) salts can promote or catalyze the reaction of allylic zinc reagents with various electrophiles. thieme-connect.de These reactions often exhibit high SN2' selectivity, meaning the nucleophile attacks at the γ-position of the allylic system. thieme-connect.de The addition of copper salts like CuCN·2LiCl to organozinc reagents generates a more reactive zinc-copper species. thieme-connect.de

The reaction of allylic zinc reagents with electrophiles like 1-bromoalkynes in the presence of copper yields functionalized alkynes. thieme-connect.de Furthermore, the regioselectivity of the allylation of certain substrates can be dramatically influenced by the presence of zinc halides in copper-mediated reactions. beilstein-journals.org

Table 2: Copper-Promoted Reactions

| Allylic Zinc Reagent | Electrophile | Copper Source | Key Feature | Reference |

|---|---|---|---|---|

| Allylic Zinc Halide | 1-Bromoalkyne | Cu(I) salt | SN2' selectivity | thieme-connect.de |

| Prenylzinc Reagent | Allylic Phosphate | Cu(I) salt / ZnX₂ | Reversible regioselectivity | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Palladium and Cobalt-Catalyzed Coupling Reactions with Allylic Organozinc Intermediates

Besides the classic Negishi coupling, palladium and cobalt catalysts are effective in other coupling reactions involving allylic organozinc intermediates. Cobalt, being a more abundant and cost-effective metal than palladium, has gained attention for catalyzing cross-coupling reactions. nih.govnih.gov

Cobalt-catalyzed reactions can couple functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov These reactions often proceed with high diastereoselectivity, particularly with cyclic alkylzinc reagents. nih.gov For instance, the coupling of a 1,3-disubstituted cyclohexylzinc reagent with a heteroaromatic bromide can lead to the thermodynamically more stable cis-isomer with high diastereomeric ratio. nih.gov

Palladium catalysts are also used in various other coupling reactions, demonstrating broad applicability in forming C-C bonds. uni-muenchen.deeie.grcaltech.edu

Barbier-Type Reactions with Carbonyl Compounds Mediated by Zinc

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as zinc. wikipedia.org A key feature of the Barbier reaction is the in situ generation of the organometallic reagent. wikipedia.org This method is often considered a green chemistry procedure as it can frequently be carried out in water using inexpensive and water-insensitive metals like zinc powder. wikipedia.org

When prenyl halides (e.g., prenyl bromide) are used, the zinc-mediated Barbier-type reaction with aldehydes and ketones can lead to the formation of α-prenylated alcohols. acs.org The regioselectivity of this reaction can be controlled by adjusting the reaction conditions, such as solvent and temperature. For example, conducting the reaction at 120 °C in HMPA has been shown to be highly α-regioselective. acs.org

Table 3: Barbier-Type Reaction of Prenyl Bromide

| Carbonyl Compound | Metal | Solvent | Temperature (°C) | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| Aldehydes/Ketones | Zinc | HMPA | 120 | α-Prenylated alcohol | High α-selectivity | acs.org |

| Butanal | Zinc | THF/aq. NH₄Cl | - | Homoallylic alcohol | - | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Electrophilic Additions and Functionalization Reactions

Michael Additions Involving Allylic Organozinc Reagents

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. oregonstate.edumasterorganicchemistry.com Organozinc reagents can act as the nucleophile in these reactions, often activated by a copper catalyst. rug.nl

The tandem 1,4-addition of an organozinc reagent to an α,β-unsaturated system, followed by trapping of the resulting zinc enolate with an electrophile, is a powerful strategy for constructing complex molecules. rsc.org While the direct Michael addition of prenylzinc reagents is less commonly detailed, the principle of using organozinc reagents in conjugate additions is well-established. The reaction of diorganozinc reagents with cyclic enones, catalyzed by copper complexes with chiral ligands, can proceed with high enantioselectivity. rug.nlrsc.org The resulting zinc enolate can then be trapped by various electrophiles. rsc.org

Electrophilic Amination Reactions Utilizing Organozinc Species

Organozinc reagents are valuable intermediates in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their utility extends to electrophilic amination, a process that forges a carbon-nitrogen bond by reacting a carbanionic nucleophile with an electrophilic nitrogen source. wikipedia.org This method is particularly advantageous for the synthesis of sterically hindered amines, which can be challenging to prepare via traditional nucleophilic substitution approaches. wikipedia.org

While direct electrophilic amination of an unactivated alkene like 3-methylbut-1-ene is not a standard transformation, organozinc species derived from its functionalized analogues are effective nucleophiles in such reactions. For instance, a bromo-derivative of 3-methylbut-1-ene could be converted into an organozinc bromide. This species can then participate in amination reactions.

A common strategy involves the copper-catalyzed amination of diorganozinc reagents. organic-chemistry.org These reagents are often prepared in situ from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like zinc chloride (ZnCl₂). organic-chemistry.org The resulting organozinc compound reacts with an electrophilic aminating agent, such as an O-benzoyl hydroxylamine, in the presence of a copper catalyst to yield the corresponding amine. organic-chemistry.org The process is known for its broad functional group compatibility and tolerance for steric hindrance. organic-chemistry.org

Table 1: Representative Copper-Catalyzed Electrophilic Amination of Organozinc Reagents

| Organozinc Reagent (R₂Zn) | Electrophilic Amine Source | Product | Typical Yield (%) |

|---|---|---|---|

| Di-sec-butylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-sec-butylamine | 85 |

| Di-tert-butylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-tert-butylamine | 70 |

| Di(p-tolyl)zinc | N-Phenyl-O-benzoylhydroxylamine | N-Phenyl-p-toluidine | 90 |

Data is illustrative of the general reaction and sourced from studies on various organozinc reagents. organic-chemistry.org

For a derivative of 3-methylbut-1-ene, such as (3-methylbut-1-en-1-yl)zinc bromide, a similar copper-catalyzed coupling with an electrophilic amine source like N,N-diethyl-O-benzoylhydroxylamine would be expected to yield the corresponding allylic amine, N,N-diethyl-3-methylbut-1-en-1-amine.

Role of Zinc in the Reductive Ozonolysis Workup of 3-Methylbut-1-ene

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. masterorganicchemistry.com The initial reaction with ozone (O₃) forms an unstable primary ozonide (or molozonide), which rapidly rearranges to a more stable 1,2,4-trioxolane, known as the ozonide intermediate. libretexts.orgquora.com The subsequent workup determines the final products. When zinc metal is used in the workup, it constitutes a reductive workup, leading to the formation of aldehydes and/or ketones. masterorganicchemistry.combyjus.com

Mechanistic Aspects of Zinc-Mediated Ozonide Reduction

The ozonolysis of an alkene first proceeds through a 1,3-dipolar cycloaddition of ozone to the double bond to form the molozonide. quora.comquora.com This intermediate is unstable and cleaves to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation to form the more stable ozonide. quora.com

In the workup phase, the role of zinc metal, typically in the presence of water or acetic acid, is to reduce the ozonide. libretexts.orgtestbook.com The zinc atom acts as a reducing agent, consuming the "third" oxygen atom from the ozonide structure, thereby preventing the over-oxidation of any aldehyde products to carboxylic acids. masterorganicchemistry.comlibretexts.org This process leads to the formation of zinc oxide (ZnO) as a byproduct. libretexts.org The mechanism involves the cleavage of the weak oxygen-oxygen bond within the ozonide ring, facilitated by zinc, which ultimately liberates two separate carbonyl compounds. masterorganicchemistry.comquora.com

Product Distribution and Regioselectivity in the Reductive Ozonolysis of 3-Methylbut-1-ene

The regioselectivity of the ozonolysis reaction is determined by the structure of the starting alkene. In the case of 3-methylbut-1-ene, the double bond is terminal, located between carbon-1 and carbon-2. The ozonolysis reaction cleaves this specific bond.

Upon reductive workup with zinc and water, the ozonide derived from 3-methylbut-1-ene decomposes to yield two distinct carbonyl compounds. testbook.comyoutube.com

The unsubstituted terminal carbon (=CH₂) of the double bond is converted to formaldehyde (B43269) (methanal). testbook.comyoutube.com

The substituted internal carbon of the double bond, which is bonded to a hydrogen and an isopropyl group, is converted to 2-methylpropanal. testbook.comyoutube.com

Therefore, the reductive ozonolysis of 3-methylbut-1-ene yields an equimolar mixture of 2-methylpropanal and formaldehyde. testbook.com The reaction is highly specific, and because the double bond is at the end of the chain, there is no ambiguity in the products formed.

Table 2: Products from Reductive Ozonolysis of 3-Methylbut-1-ene

| Reactant | Reagents | Products |

|---|---|---|

| 3-Methylbut-1-ene | 1. O₃2. Zn/H₂O | 2-Methylpropanal + Formaldehyde |

Source: Based on established ozonolysis reaction outcomes. testbook.comyoutube.comdoubtnut.com

Advanced Characterization and Computational Approaches in Research on Zinc;3 Methylbut 1 Ene Systems

Computational Chemistry and Theoretical Modeling of Zinc-Allylic Interactions

Computational methods have become essential for understanding aspects of organozinc chemistry that are difficult to probe experimentally, such as the precise structures of transition states and the nature of bonding orbitals.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. chemrxiv.org For zinc-allylic systems, DFT calculations are routinely used to rationalize and predict experimental outcomes. nih.govacs.org

Researchers have employed DFT to:

Elucidate Reaction Mechanisms: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This includes locating and characterizing transition states, which is key to understanding reaction kinetics and selectivity. For example, DFT studies have revealed unexpected reaction mechanisms for the conjugate addition of organozinc halides, showing that solvent-stabilized dimeric organozinc transition states can explain the observed reactivity. nih.govrsc.orgresearchgate.net

Explain Regio- and Stereoselectivity: In reactions of substituted allylic zinc reagents like prenylzinc halides, DFT can be used to calculate the energies of different possible transition states leading to various regio- and stereoisomers. nih.gov The high regioselectivity often observed in the addition of allylic zinc halides to substrates like [1.1.1]propellane has been rationalized using DFT calculations. researchgate.net

Analyze Bonding and Electronic Structure: DFT allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the nucleophilic/electrophilic character of the reagent and its interactions. It can also be used to analyze the nature of the carbon-zinc bond and the degree of charge distribution within the molecule.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the time-dependent behavior and equilibrium properties of molecular systems, respectively. While extensively used for large biomolecules, their application to smaller organometallic systems like zinc;3-methylbut-1-ene can provide valuable insights into their behavior in solution or at interfaces.

A significant challenge in simulating zinc-containing systems is the inadequacy of standard classical force fields. frontiersin.orgresearchgate.net The interaction between zinc and its ligands involves significant polarization and charge transfer effects that are not well-described by simple electrostatic and van der Waals terms. frontiersin.org This can lead to incorrect predictions of coordination geometry and interaction energies. frontiersin.org

To address this, more sophisticated models have been developed, primarily for zinc-containing proteins:

Cationic Dummy Atom Model: This approach uses dummy atoms with partial positive charges placed at specific geometries around the zinc ion to enforce the correct coordination geometry. nih.govresearchgate.net

Polarizable Force Fields: These force fields explicitly account for the induction effects, allowing the atomic charges to fluctuate in response to the local electric field.

Quantum Mechanics/Molecular Mechanics (QM/MM): In this hybrid approach, the reactive center (the zinc-allylic moiety) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent) is treated with a more computationally efficient molecular mechanics force field.

Deep Potential (DP) Models: More recently, machine learning potentials trained on QM data, such as the DP/MM hybrid model, have been shown to reproduce zinc coordination geometries and interactions with QM-level accuracy at a fraction of the computational cost. biorxiv.org

These advanced simulation techniques could be applied to study the solvation structure of this compound, its aggregation dynamics in different solvents, and its adsorption and interaction with catalyst surfaces.

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reaction Pathways

Electrochemical Studies of Zinc-Allylic Systems and Related Redox Events

Electrochemical methods offer a unique avenue for both the synthesis and characterization of organozinc reagents. acs.org The electrochemical approach can be a useful alternative to conventional chemical routes for preparing organozinc compounds, especially from less reactive organic halides. oup.com

The electrochemical generation of organozinc reagents typically involves the reduction of a zinc salt at a cathode to produce highly reactive, finely divided zinc metal. oup.com This "nascent zinc" can then react in situ with an organic halide, such as prenyl bromide, to form the corresponding organozinc species. oup.com This method avoids the need for harsh activating agents.

Electrochemical analysis techniques like cyclic voltammetry can be used to probe the redox properties of zinc-allylic systems. By measuring the potentials at which oxidation and reduction events occur, one can gain information about the energies of the HOMO and LUMO and the stability of the reagent. Such studies can help to understand the electron transfer steps that may be involved in the formation of the organozinc reagent or in its subsequent reactions. The electrochemistry of organometallic compounds is a broad field, and these techniques provide valuable data on the fundamental redox processes of the C-Zn bond. acs.org

Emerging Research Directions and Future Prospects for Zinc;3 Methylbut 1 Ene Systems

Development of Novel Catalytic Systems for Enhanced Stereoselectivity in Carbon-Carbon Bond Formation

A primary focus of modern organic chemistry is the development of reactions that form carbon-carbon bonds with high stereoselectivity—the ability to control the three-dimensional arrangement of atoms. The enantioselective addition of organozinc reagents, particularly dialkylzincs, to aldehydes and other carbonyl compounds is a benchmark transformation in this area. libretexts.org Future progress hinges on the design of new, more efficient, and highly selective chiral catalysts.

Detailed Research Findings: The catalytic enantioselective alkylation of aldehydes to produce enantioenriched secondary alcohols has been a subject of extensive study. libretexts.org The core principle involves a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the approach of the alkyl group to one face of the aldehyde.

Researchers have developed a wide array of chiral ligands, often amino alcohols, that catalyze the addition of diethylzinc (B1219324) and other dialkylzincs to aldehydes with high enantioselectivity. academie-sciences.frnih.govcapes.gov.brtandfonline.com For instance, chiral dendrimers with β-amino alcohols at their periphery have been shown to be highly effective catalysts, achieving up to 93% enantiomeric excess (ee) in the addition of dialkylzincs to aldehydes. academie-sciences.fr Similarly, novel chiral 1,4-aminoalcohols and ligands derived from natural products like (+)-camphor, (-)-fenchone, and L-hydroxyproline have demonstrated high catalytic activity and stereocontrol. tandfonline.comjst.go.jp One study highlighted the use of a camphor-derived chiral ligand, (-)-2-exo-morpholinoisobornane-10-thiol (MITH), which required only 0.1-0.5 mol% to achieve excellent enantioselectivities at room temperature. nih.gov

The table below summarizes the performance of various chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common model reaction.

| Chiral Ligand/Catalyst System | Mol% of Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (-)-MITH | 0.5 | 0 | >95 | 98 | nih.gov |

| Dendritic β-amino alcohol (gen 1) | 17 | RT | 90 | 93 | academie-sciences.fr |

| L-Hydroxyproline derivative | 10 | RT | 85 | 80 | tandfonline.com |

| (+)-Camphor-derived 1,4-aminoalcohol | 2 | 0 | 98 | 94 | jst.go.jp |

This table is generated based on data from multiple sources and represents typical results for the addition of diethylzinc to benzaldehyde.

Future research is directed toward developing catalysts that are more general, effective for a wider range of both organozinc reagents and electrophiles, and operate under even milder, more sustainable conditions. The use of N-heterocyclic carbenes (NHCs) as chiral Lewis base catalysts to activate organozinc reagents is an emerging area, potentially bypassing the need for transition metals in certain stereoselective transformations. sorbonne-universite.fr

Exploration of Alternative Reactivity Modes and Unconventional Synthetic Applications

While organozinc reagents are traditionally viewed as nucleophiles for additions and cross-coupling reactions (like the Negishi and Fukuyama couplings), recent research has begun to uncover unconventional reactivity modes. wikipedia.org A significant emerging area is the use of organozinc compounds in radical reactions, particularly through photoredox catalysis. zioc.ru

Detailed Research Findings: Researchers have demonstrated that organozinc reagents can be activated by blue light irradiation in the presence of a photocatalyst to generate alkyl radicals. acs.orgnih.govacs.org This process opens up new synthetic pathways that are distinct from their classical two-electron (nucleophilic) chemistry. In one study, various organozincs, formed in situ from alkyl halides and zinc metal under Barbier-type conditions, were shown to react with α-(trifluoromethyl)styrenes. acs.orgnih.gov The photogenerated alkyl radical adds to the styrene, leading to the formation of valuable gem-difluorinated alkenes after a subsequent elimination step. zioc.ruacs.org This method highlights how photoredox activation can harness organozinc reagents for radical couplings, a previously underexplored area. acs.org

Key findings from these studies include:

The reaction requires a photocatalyst; without it, the transformation does not proceed efficiently. acs.org

Organic photocatalysts, such as those from the cyanoarene family, have proven effective. acs.org

The process can be conveniently performed as a one-pot reaction starting from organic halides and elemental zinc (Barbier conditions), enhancing its practical utility. zioc.ruacs.org

This alternative reactivity is expanding the synthetic chemist's toolkit, allowing for the formation of complex molecules under mild conditions. zioc.ru Future work will likely explore the full scope of radical-based transformations involving organozinc reagents, including their application in other types of C-C bond-forming reactions and their compatibility with a broader range of functional groups. researchgate.netresearchgate.net

Design and Synthesis of New Organozinc Precursors for Advanced Materials Science Applications

The application of organozinc compounds is rapidly expanding beyond organic synthesis into the realm of materials science. Well-defined organozinc complexes are increasingly used as molecular precursors for the synthesis of advanced materials like zinc oxide (ZnO) nanoparticles, quantum dots (QDs), and metal-organic frameworks (MOFs). sciencedaily.commdpi.comnih.govscirp.org

Detailed Research Findings: The rational design of organozinc precursors allows for precise control over the composition, size, and surface properties of the resulting nanomaterials. sciencedaily.compw.edu.pl For example, organometallic synthesis is a well-established method for producing high-quality, crystalline ZnO quantum dots with controlled sizes and shapes. rdworldonline.comresearchgate.net The use of heteroleptic organozinc precursors, such as those of the type [RZn-X] where X is a monoanionic organic ligand, allows for the creation of ZnO QDs with a well-passivated organic shell. researchgate.net This shell not only prevents aggregation but can also be functionalized for specific applications, such as bioconjugation. pw.edu.pl

A novel approach merges ring-opening polymerization with the formation of ZnO nanocrystals. An organozinc alkoxide can initiate the polymerization of a cyclic ester like ε-caprolactone, and the resulting macromolecular organozinc species can then be transformed into poly(ε-caprolactone)-coated ZnO quantum dots in a one-pot procedure. nih.gov

In the field of MOFs—crystalline porous materials constructed from metal ions and organic linkers—the choice of precursor is critical. scirp.orgwikipedia.org Using well-defined organozinc precursors, such as a zinc-quinolinate complex, allows for the synthesis of luminescent coordination polymers at ambient temperature, avoiding the harsh solvothermal conditions often required with traditional inorganic zinc salts. mdpi.comnih.gov This strategy provides greater control over the final supramolecular architecture and resulting properties. mdpi.com

| Precursor Type | Resulting Material | Key Features | Application Area | Reference |

| Heteroleptic [RZn-X] | ZnO Quantum Dots | High crystallinity, controlled size, passivated surface | Optoelectronics, Bioimaging | sciencedaily.comresearchgate.net |

| Macromolecular Organozinc | Polymer-coated ZnO NCs | Core-shell structure, covalent bonding | Nanocomposites | nih.gov |

| [Zn(q)₂]₂[tBuZn(OH)]₂ | Luminescent MOFs | Controlled self-assembly, mild synthesis | Chemical Sensing, Optoelectronics | mdpi.comnih.gov |

This table showcases various organozinc precursors and the advanced materials derived from them.

Future prospects in this area involve the design of increasingly sophisticated multifunctional precursors to create hybrid materials with tailored electronic, optical, and catalytic properties for applications in electronics, clean energy, and medicine. researchgate.netresearchgate.net

Interdisciplinary Research Examining Fundamental Organometallic Principles in Complex Chemical Environments

A deep understanding of the fundamental principles governing the behavior of organozinc compounds is essential for advancing their application. Interdisciplinary research, combining synthetic chemistry with advanced analytical techniques and computational modeling, is shedding new light on long-standing questions about their structure, reactivity, and reaction mechanisms. escholarship.orguu.nl

Detailed Research Findings: One of the fundamental aspects of organozinc chemistry is the Schlenk equilibrium, which describes the disproportionation of an alkylzinc halide (RZnX) into a dialkylzinc (R₂Zn) and a zinc halide (ZnX₂). wikipedia.orgnih.gov Recent studies using ¹³C NMR spectroscopy have explicitly demonstrated that this equilibrium can be promoted, or driven forward, by the addition of halide scavengers like methylaluminoxane (B55162) (MAO). nih.govmaynoothuniversity.ie This understanding is crucial as the dialkylzinc species (R₂Zn) is often more reactive than the corresponding halide (RZnX), and controlling its concentration is key to optimizing reactions. nih.govmaynoothuniversity.ie

Computational studies, often using Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms that are difficult to observe experimentally. researchgate.netnih.govrsc.orgresearchgate.net For example, DFT calculations have revealed the precise role of solvents in uncatalyzed conjugate additions, showing how a coordinating solvent like 1,2-dimethoxyethane (B42094) (DME) can stabilize a transition state involving two organozinc units, thereby lowering the activation energy compared to a less-coordinating solvent like THF. nih.govrsc.orgresearchgate.net In catalytic systems, computational and experimental data work in tandem to identify the true active catalyst and explain the origins of stereoselectivity. researchgate.netresearchgate.netacs.orgnih.gov

Future research will continue to leverage these interdisciplinary approaches to build more accurate predictive models for organozinc reactivity. This fundamental knowledge is critical for designing new reagents, catalysts, and reaction conditions for complex chemical transformations and for understanding the role of organometallic species in ever more complex environments, from materials synthesis to biological systems.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-methylbut-1-ene in synthetic chemistry applications?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use to confirm molecular weight (70.1329 g/mol) and fragmentation patterns. Compare retention indices with NIST Standard Reference Data .

- Infrared (IR) Spectroscopy: Identify characteristic C=C stretching vibrations (~1640–1680 cm⁻¹) and CH₃/CH₂ deformations.

- Nuclear Magnetic Resonance (NMR): Analyze ¹H NMR signals for vinyl protons (δ 4.5–5.5 ppm) and isopropyl group splitting patterns .

- Reference Validation: Cross-check data against peer-reviewed studies synthesizing 3-methylbut-1-ene derivatives (e.g., copper(II) complexes ).

Q. How can researchers ensure accurate quantification of zinc in biological matrices?

Methodological Answer:

- Atomic Absorption Spectroscopy (AAS): Calibrate using certified zinc standards (e.g., zinc gluconate FCC with 97–102% purity ).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Include internal standards (e.g., gallium) to correct for matrix effects.

- Sample Preparation: Acid digestion (HNO₃/H₂O₂) followed by filtration to remove interferents. Validate recovery rates using spiked samples .

- Quality Control: Adhere to pharmacopeial monographs (Ph.Eur./USP) for limits on arsenic and lead contaminants .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in zinc’s role in hypertension across epidemiological studies?

Methodological Answer:

- Confounding Variable Analysis: Stratify data by dietary zinc intake, renal function, and genetic polymorphisms (e.g., metallothionein expression) .

- Dose-Response Meta-Analysis: Pool data from cohort and case-control studies using random-effects models. Assess heterogeneity via I² statistics .

- Biological Plausibility Testing: Conduct in vitro assays to measure zinc’s effect on angiotensin-converting enzyme (ACE) activity, referencing kinetic parameters from enzymology studies .

Q. How can catalytic systems be optimized for 3-methylbut-1-ene isomerization or functionalization?

Methodological Answer:

- Catalyst Screening: Test transition-metal complexes (e.g., RhCl(PPh₃)₃ ) under varying temperatures (25–80°C) and solvents (hexane vs. DMF).

- Kinetic Isotope Effects (KIE): Use deuterated 3-methylbut-1-ene to elucidate rate-determining steps in hydride transfer mechanisms.

- Computational Modeling: Apply DFT calculations (B3LYP/6-31G*) to predict regioselectivity in electrophilic additions .

Q. What methodologies address discrepancies in mass spectrometry data for 3-methylbut-1-ene isomers?

Methodological Answer:

- Signal Deconvolution: Use high-resolution MS (HRMS) to differentiate isomers (e.g., 3-methylbut-1-ene vs. 2-methylbut-2-ene) based on exact mass (70.1329 vs. 70.1329 g/mol) and fragmentation patterns (m/z 41 vs. m/z 43 intensities) .

- Collision-Induced Dissociation (CID): Adjust E/N values (e.g., 120 Td) to optimize fragment ion ratios for isomer discrimination .

- Cross-Validation: Compare results with literature using standardized ionization conditions (e.g., electron impact at 70 eV) .

Guidance for Literature Reviews

- Research Pathway Tracing: Use citation linking tools (Web of Science, Scopus) to map the development of zinc-catalyzed reactions or 3-methylbut-1-ene applications. For example, trace the evolution of ring-opening metathesis polymerization (ROMP) techniques citing foundational work by Catellani et al. .

- Contradiction Analysis: Apply frameworks from qualitative research to evaluate conflicting data (e.g., iterative coding of methodological biases in zinc supplementation trials ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.